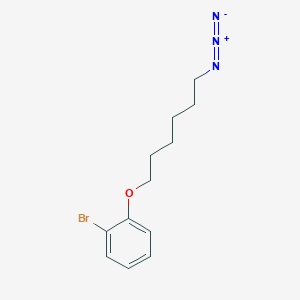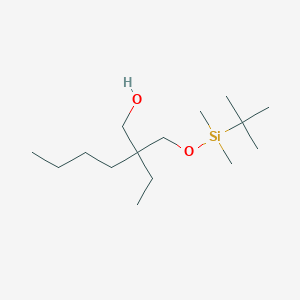
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions. The presence of the TBDMS group helps to protect alcohol functionalities during various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol typically involves the protection of the hydroxyl group of 2-ethylhexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-ethylhexan-1-ol+TBDMSCl+imidazole→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger volumes. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions, often from tetrabutylammonium fluoride (TBAF), are used to remove the TBDMS group.
Major Products
Oxidation: 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexanal or 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexanone.
Reduction: Various alcohol derivatives depending on the specific conditions.
Substitution: The corresponding alcohol after deprotection.
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol is used in several scientific research fields:
Chemistry: As a protecting group for alcohols in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The primary mechanism by which 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol exerts its effects is through the protection of hydroxyl groups. The TBDMS group is stable under a wide range of conditions but can be selectively removed using fluoride ions. This selective protection and deprotection allow for the stepwise construction of complex molecules without interference from reactive hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)hexan-1-ol
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methylhexan-1-ol
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-propylhexan-1-ol
Uniqueness
Compared to similar compounds, 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol offers a unique balance of steric protection and ease of deprotection. The ethyl group provides a specific steric environment that can influence the reactivity and selectivity of subsequent reactions, making it particularly useful in certain synthetic pathways.
This compound’s versatility and stability make it a valuable tool in the synthesis of complex organic molecules, contributing to advancements in various scientific and industrial fields.
Properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-ethylhexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O2Si/c1-8-10-11-15(9-2,12-16)13-17-18(6,7)14(3,4)5/h16H,8-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTQSKQKFJVIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CO)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
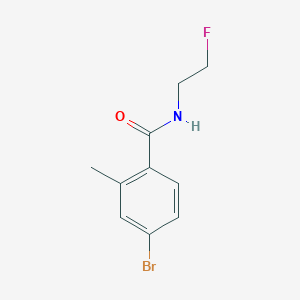
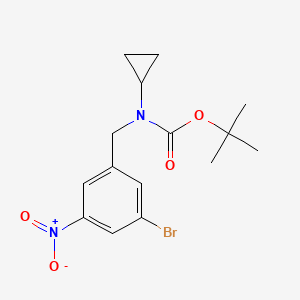
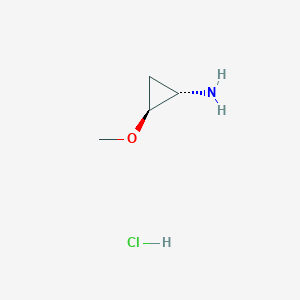
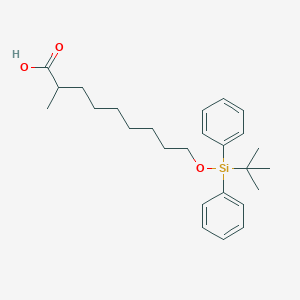
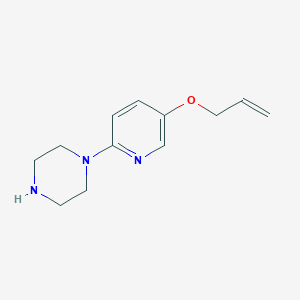
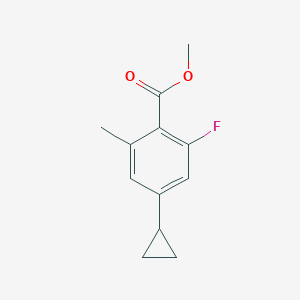
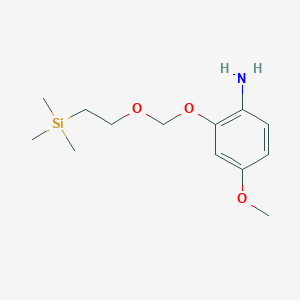
![Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate](/img/structure/B8122511.png)
![N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide](/img/structure/B8122512.png)
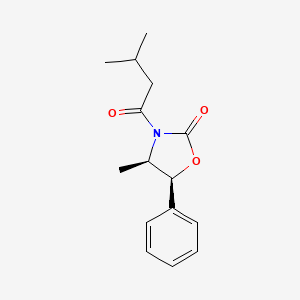
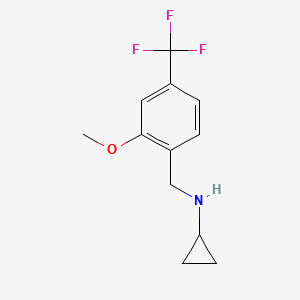
![4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8122526.png)

